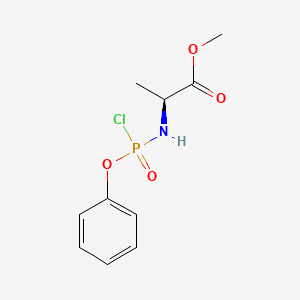

(2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClNO4P/c1-8(10(13)15-2)12-17(11,14)16-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)/t8-,17?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISNGKRLBICLGJ-CLBCNEFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NP(=O)(OC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClNO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate typically involves the reaction of (2S)-methyl 2-amino propanoate with chloro(phenoxy)phosphoryl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under mild conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of phosphine oxides.

Reduction: Formation of phosphine derivatives.

Substitution: Formation of substituted amino propanoates.

Scientific Research Applications

The biological activity of (2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate is primarily attributed to its ability to interact with biological macromolecules through phosphorylation. This interaction can modulate the activity of proteins and enzymes, influencing various biochemical pathways.

Key Mechanisms of Action

- Phosphorylation : The compound can transfer its phosphoryl group to nucleophilic sites on proteins, altering their function.

- Enzyme Inhibition/Activation : Depending on the target enzyme, it may act as an inhibitor or activator, impacting metabolic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored as a potential therapeutic agent due to its ability to inhibit specific enzymes involved in disease pathways. For instance, studies have indicated that compounds with similar structures exhibit anti-HCV activity by inhibiting viral replication mechanisms .

Agriculture

The compound's organophosphorus nature suggests potential applications in agriculture as a pesticide or herbicide. Its ability to disrupt biochemical pathways in pests could provide an effective means of pest control while minimizing environmental impact.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying phosphorylation processes. By acting as a phosphorylating agent, it can help elucidate the roles of phosphorylation in cellular signaling and metabolism.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate involves its interaction with molecular targets such as enzymes and proteins. The chloro(phenoxy)phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and has been the basis for its investigation as a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related esters and phosphorylated derivatives from the provided evidence:

(a) Diclofop-methyl

- Structure: Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate.

- Key Features: Aryloxypropanoate ester with dichlorophenoxy substituents.

- Use : Herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses .

- Comparison: Lacks the phosphoryl amino group but shares the phenoxypropanoate core. The dichlorophenoxy group enhances lipid solubility, favoring herbicidal activity, whereas the target compound’s phosphoryl group may confer distinct reactivity or target specificity.

(b) Haloxyfop-methyl

- Structure: Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate.

- Key Features: Pyridinyloxy-phenoxypropanoate ester with trifluoromethyl and chloro substituents.

- Use : Broad-spectrum herbicide with ACCase inhibition .

- Comparison: The pyridinyloxy group increases electron-withdrawing effects, enhancing herbicidal potency.

(c) (S)-Isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate

- Structure: Complex phosphorylated nucleoside analog with fluorinated tetrahydrofuran and dihydropyrimidinone moieties.

- Key Features: Combines a phosphoryl amino acid ester with a fluorinated sugar-like scaffold.

- Use : Likely a pharmaceutical prodrug (e.g., antiviral or anticancer agent), given the nucleotide-like structure .

- Comparison: Shares the phosphoryl amino ester motif but integrates a nucleoside component for targeting nucleic acid metabolism. The target compound’s simpler structure may prioritize agrochemical stability over metabolic activation.

(d) [(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydro-2-furanyl]methyl methylphosphonate

- Structure : Purine-linked methylphosphonate ester.

- Key Features : Phosphonate group attached to a ribose-like sugar and adenine base.

- Use: Potential nucleotide analog for antiviral or antimetabolite applications .

- Comparison: Phosphonate esters are hydrolytically stable compared to phosphoryl derivatives. The target compound’s chloro-phenoxy group may enhance reactivity, while this compound’s purine moiety enables DNA/RNA targeting.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Structural Influence on Bioactivity: The phosphoryl amino group in the target compound may enhance binding to enzymes like kinases or phosphatases, common in pharmaceutical targets, whereas herbicidal analogs (e.g., diclofop-methyl) rely on aryloxy groups for lipid membrane penetration . The 2S configuration could confer enantioselective interactions, a feature absent in racemic agrochemicals like haloxyfop-methyl .

Polarity from the phosphoryl amino group may reduce soil adsorption in agrochemical use compared to non-polar herbicidal analogs .

Synthetic Complexity: Introducing the phosphoryl amino group requires specialized phosphorylation reagents, contrasting with the simpler esterification steps for diclofop-methyl .

Toxicity and Environmental Impact: Herbicidal analogs show species-specific toxicity via ACCase inhibition, whereas the target compound’s phosphoryl group might pose risks to non-target organisms through phosphorylation-dependent pathways .

Biological Activity

(2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate is an organophosphorus compound notable for its unique chemical structure and biological activity. The presence of a chloro(phenoxy)phosphoryl group contributes to its reactivity and potential applications in various fields, including biochemistry and medicine.

Chemical Structure and Properties

- Chemical Formula : C10H13ClNO4P

- CAS Number : 142629-80-9

- Molecular Weight : 265.64 g/mol

The compound is synthesized through the reaction of (2S)-methyl 2-amino propanoate with chloro(phenoxy)phosphoryl chloride, typically using triethylamine as a base to neutralize byproducts formed during the reaction.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The chloro(phenoxy)phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This mechanism has been explored for its potential therapeutic applications, particularly in cancer treatment, where it may disrupt cellular processes critical for tumor growth.

Research Findings

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by interfering with specific cellular pathways involved in proliferation and survival. Its ability to inhibit certain enzymes has been linked to reduced viability in cancer cell lines.

- Enzyme Inhibition : The compound has been studied for its effects on various enzymes, including those involved in metabolic pathways. Inhibition assays have shown that this compound can significantly reduce enzyme activity in vitro, suggesting potential applications in drug development.

- Biochemical Probes : Researchers have investigated the use of this compound as a biochemical probe to study enzyme mechanisms and protein interactions, providing insights into cellular functions and disease mechanisms.

Case Studies

- A study published in Organic & Biomolecular Chemistry examined the synthesis and biological evaluation of several derivatives of this compound, revealing structure-activity relationships that highlight the importance of the chloro(phenoxy)phosphoryl group in modulating biological effects .

- Another investigation focused on the compound's role in inhibiting Type III secretion systems in pathogenic bacteria, demonstrating its potential as an antimicrobial agent .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate | Moderate anticancer activity | Ethyl group may alter solubility |

| (2S)-Methyl 2-((bromo(phenoxy)phosphoryl)amino)propanoate | Reduced enzyme inhibition | Bromo group less reactive than chloro |

| (2S)-Methyl 2-((chloro(phenyl)phosphoryl)amino)propanoate | Similar enzyme inhibition profile | Phenyl group alters steric properties |

The unique chloro(phenoxy)phosphoryl group distinguishes this compound from its analogs, contributing to its distinct biological reactivity and potential therapeutic applications.

Q & A

What are the critical considerations for optimizing the synthesis of (2S)-methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate to ensure high enantiomeric purity?

Synthesis optimization requires precise control of reaction conditions, including solvent selection, temperature, and stoichiometric ratios. Evidence from related phosphoamino esters (e.g., ) highlights the use of anhydrous tetrahydrofuran (THF) and dichloromethane (DCM) to minimize hydrolysis of the phosphoryl chloride intermediate. Chiral resolution techniques, such as preparative HPLC with chiral columns (), are essential for isolating the (2S)-enantiomer. Additionally, activating agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) improve coupling efficiency between the amino acid and phosphoryl chloride moieties .

How does the stereochemistry of the (2S)-configured amino acid moiety influence the compound's interaction with biological targets?

The (2S)-configuration is critical for mimicking natural L-amino acids, enabling interactions with enzyme active sites or receptors that exhibit stereoselectivity. Computational studies (e.g., 's QSPR models) suggest that the spatial arrangement of the phosphoryl and phenoxy groups affects hydrogen bonding and hydrophobic interactions. For instance, molecular docking simulations of similar phosphoamino esters reveal that the (2S) configuration aligns the phosphoryl group with catalytic serine residues in esterases or proteases, enhancing binding affinity .

What experimental strategies are recommended to assess the hydrolytic stability of this compound under physiological conditions?

To evaluate stability, researchers should conduct pH-dependent degradation studies in buffers (pH 1–10) at 37°C, monitoring degradation via LC-MS/MS ( ). The phosphoryl chloride group is susceptible to hydrolysis, so stability can be improved by modifying the phenoxy substituent (e.g., introducing electron-withdrawing groups like fluorine). Accelerated stability testing under high humidity and elevated temperatures (e.g., 40°C/75% RH) provides insights into storage conditions .

How can researchers investigate the biological activity of this compound in enzyme inhibition assays?

Design assays targeting phosphatases or kinases due to the compound's phosphoryl group. For example:

- Use para-nitrophenyl phosphate (pNPP) as a substrate in phosphatase inhibition assays, measuring absorbance at 405 nm.

- Employ fluorescence polarization to study competitive binding with ATP in kinase assays ( ).

- Compare IC50 values against structurally related analogs (e.g., sodium salts in ) to establish structure-activity relationships (SAR) .

What structural analogs of this compound have been studied for comparative pharmacological profiling?

Key analogs include:

- (2S)-Isopropyl 2-((perfluorophenoxy)phosphoryl)amino)propanoate ( ), which enhances metabolic stability via fluorinated substituents.

- Sodium salts of phosphoamino esters ( ), improving aqueous solubility for in vivo studies.

- Boc-protected derivatives (), used as intermediates to study amine reactivity .

What analytical techniques are most effective for characterizing this compound and its impurities?

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to confirm enantiomeric purity.

- NMR (³¹P and ¹H) to verify phosphorylation and assess stereochemical integrity.

- High-resolution mass spectrometry (HR-MS) for exact mass determination (e.g., ).

- X-ray crystallography for resolving ambiguous stereochemistry in crystalline derivatives .

How can pharmacokinetic properties like logP and metabolic clearance be predicted for this compound?

Use quantitative structure-property relationship (QSPR) models ( ) to predict logP and solubility. In vitro metabolic studies with human liver microsomes (HLMs) or cytochrome P450 isoforms identify major metabolites. The phenoxy group may undergo Phase II glucuronidation, while the ester moiety is prone to hydrolysis by carboxylesterases .

What mechanistic insights can be gained from studying the reaction pathways of this compound's synthesis?

Kinetic studies of the phosphorylation step (e.g., using ³¹P NMR) reveal intermediates like phosphoryl chloride adducts. Density functional theory (DFT) calculations ( ) can model transition states to explain stereochemical outcomes. 's use of LiOH for saponification highlights base-sensitive steps requiring pH control to prevent racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.